molecular formula C12H19NO B1607811 (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine CAS No. 356092-84-7

(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine

Cat. No.: B1607811
CAS No.: 356092-84-7
M. Wt: 193.28 g/mol
InChI Key: GKPUKIMRCPIANO-UHFFFAOYSA-N
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Description

(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine is an organic compound that features a methoxy group, a methyl group, and a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine typically involves the reaction of 3-methylbenzylamine with 2-methoxy-1-methyl-ethyl halide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of halides, thiols, or other substituted derivatives.

Scientific Research Applications

(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine: Similar structure but with a different position of the methyl group on the benzyl ring.

    (2-Methoxy-1-methyl-ethyl)-(3-chloro-benzyl)-amine: Similar structure but with a chloro group instead of a methyl group on the benzyl ring.

    (2-Methoxy-1-methyl-ethyl)-(3-methoxy-benzyl)-amine: Similar structure but with an additional methoxy group on the benzyl ring.

Uniqueness

(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy and methyl groups provides distinct chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

1-methoxy-N-[(3-methylphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10-5-4-6-12(7-10)8-13-11(2)9-14-3/h4-7,11,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPUKIMRCPIANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386082
Record name (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356092-84-7
Record name (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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